

The Molecular Target of PF-06446846: A Ribosome-Mediated Translational Arrest of PCSK9

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Compound of Interest		
Compound Name:	PF-06446846	
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A Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-06446846 is a first-in-class small molecule that presents a novel mechanism of action for regulating protein expression. Its primary molecular target is the human 80S ribosome. Unlike traditional enzyme or receptor inhibitors, **PF-06446846** selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) by inducing a sequence-specific stall during the elongation phase of protein synthesis.[1][2][3][4] This targeted translational arrest is mediated by the interaction of **PF-06446846** with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[1][2][5] This guide provides an in-depth overview of the molecular target of **PF-06446846**, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

The Molecular Target: The Human Ribosome

The direct molecular target of **PF-06446846** is the human ribosome, the cellular machinery responsible for protein synthesis.[1][6] Specifically, **PF-06446846** engages the 80S ribosome during the translation of a select subset of messenger RNAs (mRNAs), with exceptional selectivity for PCSK9.[1][2] The compound binds within the ribosome exit tunnel, a channel through which the newly synthesized polypeptide chain emerges.[5]



Mechanism of Action: Sequence-Specific Translational Stalling

The inhibitory action of **PF-06446846** is not a general blockade of protein synthesis. Instead, it induces a stall in the ribosome's progression along the mRNA in a manner dependent on the amino acid sequence of the nascent polypeptide chain.[1][7] For its primary target, PCSK9, this stalling event occurs specifically around codon 34 of the transcript.[1][2][7] This precise stalling prevents the synthesis of the full-length, functional PCSK9 protein.

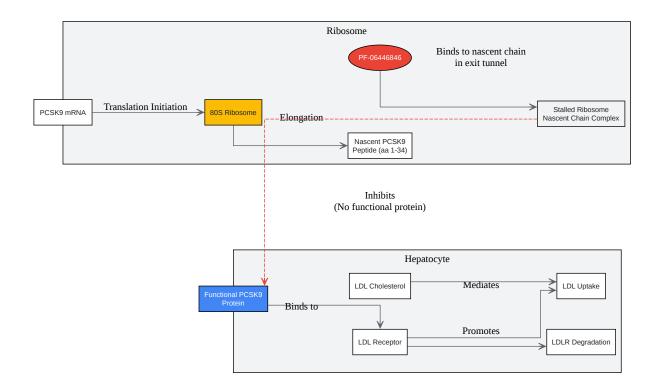
The proposed mechanism involves **PF-06446846** binding to a specific conformation of the nascent PCSK9 peptide within the exit tunnel, creating a steric hindrance that halts further elongation.[5] This sequence-specific interaction is a key feature of its selectivity, allowing it to target PCSK9 translation with minimal impact on the broader proteome.[1]

Signaling Pathway and Cellular Consequences

PF-06446846's targeting of PCSK9 translation has significant downstream effects on lipid metabolism. PCSK9 is a secreted protein that plays a critical role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.[2][8] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[8] This reduction in LDLRs leads to decreased clearance of LDL cholesterol from the circulation.

By inhibiting the synthesis of PCSK9, **PF-06446846** effectively increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol.[1] This ultimately results in a reduction of plasma LDL cholesterol levels, a key therapeutic goal in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][5]





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Figure 1. Mechanism of action of PF-06446846 on the PCSK9 signaling pathway.

Quantitative Data Summary

The potency and selectivity of **PF-06446846** have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.



In Vitro Activity	Parameter	Value	Cell Line/System	Reference
PCSK9 Secretion Inhibition	IC50	0.3 μΜ	Huh7 cells	[4][9]
PCSK9(1–35)- luciferase Expression Inhibition	IC50	2 μΜ	-	[4]
Cytotoxicity against rat Lin(-) cells	IC50	2.9 μΜ	Rat Bone Marrow	[4]
Cytotoxicity against human CD34+ cells	IC50	2.7 μΜ	Human CD34+ cells	[4]

In Vivo Activity (Rat Model)	Dose	Effect	Reference
Oral Administration	5, 15, and 50 mg/kg daily for 14 days	Dose-dependent lowering of plasma PCSK9	[1]
Oral Administration	5, 15, and 50 mg/kg daily for 14 days	Reduction in total plasma cholesterol	[1]

Experimental Protocols

The identification of the ribosome as the molecular target of **PF-06446846** and the elucidation of its mechanism of action were achieved through a series of key experiments.

Ribosome Profiling

Ribosome profiling is a technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

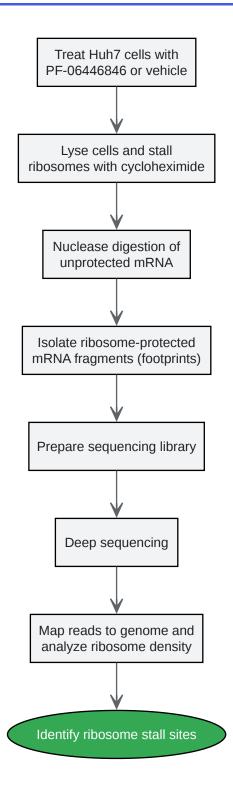


Methodology:

- Huh7 cells were treated with either **PF-06446846** (1.5 μ M) or a vehicle control for 10 minutes or 1 hour.[1]
- Cells were lysed, and ribosomes were stalled on the mRNA using cycloheximide.
- Nuclease digestion was performed to degrade mRNA not protected by ribosomes.
- Ribosome-protected fragments (footprints) were isolated.
- A sequencing library was prepared from the isolated RNA footprints.
- Deep sequencing of the library was performed, and the reads were mapped to a reference genome.
- The density of ribosome footprints at each codon was analyzed to identify ribosome stalling sites.[1]

Results: This technique revealed a distinct peak of ribosome density around codon 34 of the PCSK9 mRNA in cells treated with **PF-06446846**, indicating a specific stall site.[1]





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Figure 2. Experimental workflow for ribosome profiling.

In Vitro Translation Assays



Cell-free translation systems were utilized to confirm the direct effect of **PF-06446846** on PCSK9 translation.

Methodology:

- HeLa cell-based cell-free translation reactions were programmed with mRNAs encoding various luciferase fusion constructs (e.g., PCSK9-luciferase, PCSK9(1-35)-luciferase).[1][6]
- Reactions were performed in the presence or absence of **PF-06446846** (50 μM).[1][6]
- Luciferase activity was measured as a readout of protein synthesis.[1][6]

Results: **PF-06446846** inhibited the translation of PCSK9-luciferase and PCSK9(1-35)-luciferase fusions but not luciferase alone, demonstrating that the inhibitory effect is dependent on the N-terminal sequence of PCSK9.[1]

SILAC-Based Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was used to assess the selectivity of **PF-06446846** on a proteome-wide scale.

Methodology:

- Huh7 cells were cultured in media containing either "light" (normal) or "heavy" (isotopelabeled) essential amino acids.
- "Heavy"-labeled cells were treated with **PF-06446846** (0.25 μ M or 1.25 μ M) for 4 or 16 hours, while "light"-labeled cells served as a control.[1]
- Cell lysates were combined, and proteins were digested into peptides.
- Peptides were analyzed by mass spectrometry to quantify the relative abundance of "heavy" and "light" peptides for each protein.

Results: These experiments confirmed the high selectivity of **PF-06446846** for inhibiting PCSK9 synthesis, with very few other proteins being significantly affected.[1]

Conclusion



PF-06446846 represents a paradigm shift in small molecule drug discovery, demonstrating that the human ribosome can be targeted to selectively inhibit the synthesis of a specific protein. Its molecular target is the 80S ribosome, and its mechanism of action involves the sequence-specific stalling of PCSK9 translation. This innovative approach holds therapeutic promise for the treatment of hypercholesterolemia and validates the ribosome as a druggable target for modulating the expression of previously "undruggable" proteins.

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